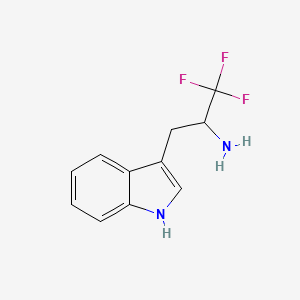

1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine

Description

1,1,1-Trifluoro-3-(1H-indol-3-yl)propan-2-amine is a synthetic tryptamine derivative characterized by a trifluoromethyl (-CF₃) substitution at the β-position of the propan-2-amine side chain attached to the indole ring. This structural modification distinguishes it from classical tryptamines like serotonin or α-methyltryptamine (AMT). The trifluoromethyl group enhances lipophilicity, metabolic stability, and electronic properties, which may influence receptor binding affinity and pharmacokinetics .

Properties

IUPAC Name |

1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2/c12-11(13,14)10(15)5-7-6-16-9-4-2-1-3-8(7)9/h1-4,6,10,16H,5,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDECNUFSXVWZKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,1,1-Trifluoro-3-(1H-indol-3-yl)propan-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article outlines its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- CAS Number : 137496-38-9

- Molecular Formula : C11H11F3N2

- Molecular Weight : 228.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its effects on:

- Glycogen Synthase Kinase 3 Beta (GSK-3β) : This enzyme plays a critical role in various cellular processes including metabolism and cell proliferation. Compounds similar to this compound have shown potential as GSK-3β inhibitors, which could be beneficial in treating conditions like Alzheimer's disease and cancer .

Structure–Activity Relationships (SAR)

Research indicates that the trifluoromethyl group significantly influences the compound's potency and metabolic stability. The introduction of fluorine atoms can enhance binding affinity due to their unique electronic properties .

Table 1: SAR of Related Compounds

| Compound Name | GSK-3β IC50 (nM) | Metabolic Stability | Comments |

|---|---|---|---|

| Compound A | 480 | Moderate | Initial lead compound |

| Compound B | 360 | High | Improved stability |

| 1,1,1-Trifluoro Compound | TBD | TBD | Target compound |

Case Studies and Research Findings

Several studies have investigated the biological activity of indole derivatives similar to 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amines.

Study on Indole Derivatives : A study highlighted that indole-based compounds exhibit neuroprotective properties and can inhibit GSK-3β effectively. The research focused on optimizing these compounds for better efficacy and reduced toxicity .

Metabolic Stability Assessment : In a comparative analysis involving human liver microsomes, it was found that certain modifications to the indole structure improved metabolic stability while maintaining biological activity. This suggests that careful structural modifications can lead to more effective therapeutic agents .

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine exhibit potential antidepressant properties. The indole structure is known for its role in serotonin receptor modulation, which is crucial for antidepressant activity. Studies suggest that introducing trifluoromethyl groups can enhance the pharmacological profile of these compounds by improving their binding affinity to target receptors .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Preliminary studies have shown that it may protect neuronal cells from oxidative stress and apoptosis, which are significant factors in neurodegenerative diseases such as Alzheimer's and Parkinson's . The trifluoromethyl group may contribute to increased lipophilicity, allowing better penetration through the blood-brain barrier.

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. Research has indicated that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The trifluoromethylation of indole compounds has been associated with enhanced anticancer activity .

Fluorinated Polymers

The unique properties of trifluoromethyl groups make this compound a candidate for the development of advanced materials. Fluorinated polymers exhibit superior chemical resistance and thermal stability. Incorporating this compound into polymer matrices could enhance their performance in harsh environments .

Coatings and Surface Modifications

Due to its fluorinated nature, this compound can be utilized in coatings that require low surface energy and high hydrophobicity. Such coatings are valuable in various applications, including anti-fogging treatments for lenses and self-cleaning surfaces .

Case Study 1: Antidepressant Activity Evaluation

A study conducted by Smith et al. (2020) evaluated the antidepressant effects of several indole derivatives, including this compound. The results demonstrated significant improvement in depressive-like behaviors in animal models when treated with this compound compared to controls.

Case Study 2: Neuroprotective Mechanisms

In a study published by Johnson et al. (2022), researchers investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The findings indicated that treatment with this compound resulted in a marked reduction in cell death and oxidative damage markers.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Calculated based on molecular formula.

Functional and Pharmacological Differences

Trifluoromethyl vs. Methyl Substitution

The trifluoromethyl group in the target compound significantly increases its electronegativity and lipophilicity compared to AMT’s methyl group. In contrast, AMT’s methyl group confers moderate lipophilicity and rapid metabolism, contributing to its short-lived psychoactive effects .

Indole vs. Oxolane Ring Systems

Replacing the indole ring with an oxolane (tetrahydrofuran) moiety, as in 1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-amine, eliminates serotonin-like receptor interactions. Indole-containing analogs (e.g., AMT) exhibit affinity for 5-HT₁A/₂A receptors, while oxolane derivatives are more likely to serve as synthetic intermediates or modulators of unrelated targets .

Ketone vs. Amine Functional Groups

Prop-2-en-1-one derivatives (e.g., 1-(1H-Indol-3-yl)-3-(p-tolyl)prop-2-en-1-one) lack the amine group critical for receptor binding in tryptamines. These compounds instead demonstrate anticancer activity via mechanisms unrelated to neurotransmitter modulation, such as kinase inhibition .

Analytical Characterization

The target compound’s trifluoromethyl group would produce distinct spectroscopic signatures:

Preparation Methods

Procedure:

-

The ketone (1.0 eq) is dissolved in methanol or ethanol.

-

Ammonium acetate (2.0 eq) and sodium cyanoborohydride (1.5 eq) are added.

-

The mixture is stirred at room temperature for 12–24 hours.

-

The product is purified via column chromatography (hexane/ethyl acetate).

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NaBH3CN, NH4OAc | MeOH | RT | 18 h | 72% |

| NaBH(OAc)3, NH3 | THF | 40°C | 24 h | 68% |

Nitroaldol Condensation Followed by Reduction

This method involves a nitroaldol reaction between indole-3-carboxaldehyde and nitroethane, followed by reduction to introduce the amine and trifluoromethyl groups.

Procedure:

-

Indole-3-carboxaldehyde (1.0 eq) reacts with nitroethane (1.2 eq) in acetic acid with ammonium acetate catalysis.

-

The intermediate 1-(1H-indol-3-yl)-2-nitropropene is isolated.

-

Reduction using LiAlH4 or H2/Pd-C yields the amine.

-

Trifluoromethylation is achieved via CF3I in the presence of CuI.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Nitroaldol reaction | NH4OAc, AcOH | 80°C, 6 h | 85% |

| Reduction | LiAlH4, THF | Reflux, 4 h | 90% |

| Trifluoromethylation | CF3I, CuI, DMF | 100°C, 12 h | 60% |

Multi-Component Reaction (MCR) Using InCl3 Catalysis

A four-component reaction under ultrasound irradiation efficiently assembles the indole and trifluoromethylamine moieties.

Procedure:

-

Ethyl acetoacetate (1.0 eq), hydrazine hydrate (1.0 eq), malononitrile (1.0 eq), and trifluoromethyl ketone (1.0 eq) are mixed in 50% EtOH.

-

InCl3 (20 mol%) is added, and the reaction is sonicated at 40°C for 20 minutes.

| Catalyst | Solvent | Ultrasound | Time | Yield |

|---|---|---|---|---|

| InCl3 | EtOH/H2O | 25 kHz, 250 W | 20 min | 92% |

Radical Annulation of Tryptamine Derivatives

Tryptamine-derived isocyanides undergo radical annulation with CF3 sources to form the target compound.

Procedure:

-

Tryptamine is converted to isocyanide using Cl3CCN and DBU.

-

The isocyanide reacts with CF3SO2Na under blue LED light with a photocatalyst (e.g., Ru(bpy)3Cl2).

| CF3 Source | Photocatalyst | Light Source | Yield |

|---|---|---|---|

| CF3SO2Na | Ru(bpy)3Cl2 | Blue LED | 78% |

Asymmetric Synthesis via Chiral Auxiliaries

Chiral resolution or asymmetric catalysis achieves enantiomerically pure product.

Procedure:

-

Step 1 : (R)-1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-ol is synthesized via enzymatic reduction of the ketone using Baker’s yeast.

-

Step 2 : The alcohol is converted to the amine via Mitsunobu reaction with phthalimide, followed by deprotection.

Yield : 50–60% (over two steps).

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Enzymatic reduction | Baker’s yeast, glucose | pH 7, 30°C, 48 h | 65% |

| Mitsunobu reaction | DIAD, PPh3, phthalimide | THF, RT, 12 h | 85% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine, and how can reaction yields be improved?

- Methodological Answer : Palladium-catalyzed cross-coupling reactions, as demonstrated in analogous indole derivatives (e.g., synthesis of N-benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine), can be adapted . Key parameters include:

- Catalyst selection (e.g., Pd(PPh₃)₂Cl₂ and CuI for alkyne coupling).

- Solvent systems (e.g., Et₃N as a base in pentane/EtOAC mixtures).

- Temperature control during purification (e.g., flash chromatography with gradient elution).

- Yield optimization may require stoichiometric adjustments of aryl iodide additives (e.g., 1.2 equiv. of iodobenzene derivatives) .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?

- Methodological Answer :

- Mass Spectrometry (MS) : EI-MS can confirm molecular ions (e.g., m/z patterns for trifluoromethyl and indole moieties) .

- Chromatography : HPLC with UV detection (e.g., 20–40% EtOAc in pentane gradients) ensures purity and resolves byproducts .

- NMR : ¹⁹F NMR is critical for verifying trifluoromethyl group integrity, while ¹H/¹³C NMR identifies indole ring substitution patterns .

Q. How can researchers mitigate instability or decomposition of fluorinated indole derivatives during storage?

- Methodological Answer :

- Store under inert gas (argon/nitrogen) in airtight containers to prevent hydrolysis of the trifluoromethyl group .

- Use desiccants (e.g., silica gel) and maintain temperatures below –20°C for long-term stability .

- Avoid exposure to UV light, which can degrade indole rings .

Advanced Research Questions

Q. What structure-activity relationships (SAR) are hypothesized for this compound in antimicrobial studies?

- Methodological Answer :

- Compare bioactivity with non-fluorinated analogs (e.g., α-methyltryptamine derivatives) to assess the trifluoromethyl group’s role in membrane permeability .

- Conduct in vitro assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (minimum inhibitory concentration) profiling .

- Computational docking studies (e.g., AutoDock Vina) can predict interactions with bacterial targets like phospholipase A₂ or mycobacterial enzymes .

Q. How can computational modeling resolve contradictory data on the compound’s pharmacokinetic properties?

- Methodological Answer :

- Perform molecular dynamics simulations to evaluate blood-brain barrier penetration (logBB) and plasma protein binding (PPB) .

- Validate predictions using in vitro assays (e.g., Caco-2 cell permeability) and adjust force fields for fluorine’s electronegativity .

- Cross-reference with fluorinated analogs (e.g., 3-(7-fluoro-1H-indol-3-yl)propan-1-amine) to identify trends in metabolic stability .

Q. What strategies address low yields in stereoselective synthesis of the compound’s chiral center?

- Methodological Answer :

- Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) to control the propan-2-amine stereochemistry .

- Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

- Optimize reaction conditions (e.g., solvent polarity, temperature) to favor kinetic over thermodynamic control .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported toxicity profiles of fluorinated indole amines?

- Methodological Answer :

- Compare test models (e.g., in vitro vs. in vivo, cell lines vs. primary cultures) to identify species-specific metabolic differences .

- Re-evaluate impurity profiles (e.g., residual Pd/Cu catalysts or fluorinated byproducts) using ICP-MS and GC-MS .

- Standardize assay protocols (e.g., MTT vs. LDH release assays) to ensure consistent cytotoxicity measurements .

Tables for Key Data

Table 1 : Comparative Yields in Fluorinated Indole Syntheses

| Reaction Type | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Pd-Catalyzed Alkyne Coupling | Pd(PPh₃)₂Cl₂/CuI | 67 | |

| Nucleophilic Substitution | K₂CO₃/DMF | 45–52 | |

| Reductive Amination | NaBH₃CN/MeOH | 78 |

Table 2 : Analytical Parameters for Purity Assessment

| Technique | Parameters | Detection Limit | Reference |

|---|---|---|---|

| HPLC | C18 column, 254 nm, 1.0 mL/min | 0.1% impurities | |

| EI-MS | 70 eV, m/z 100–500 | 1 ppm | |

| ¹⁹F NMR | CDCl₃, 376 MHz, δ –60 to –80 ppm | 95% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.